molecular formula C9H18N2O4 B8447273 (N'-tert-Butoxycarbonyl-hydrazino)-acetic acid ethyl ester

(N'-tert-Butoxycarbonyl-hydrazino)-acetic acid ethyl ester

Cat. No. B8447273
M. Wt: 218.25 g/mol
InChI Key: MZNUNQHBTNEKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N'-tert-Butoxycarbonyl-hydrazino)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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properties

Product Name

(N'-tert-Butoxycarbonyl-hydrazino)-acetic acid ethyl ester

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetate

InChI

InChI=1S/C9H18N2O4/c1-5-14-7(12)6-10-11-8(13)15-9(2,3)4/h10H,5-6H2,1-4H3,(H,11,13)

InChI Key

MZNUNQHBTNEKGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (13.94 ml., 0.1 mol.) was added to a solution of hydrazine carboxylic acid, 1,1-dimethylethyl ester (13.216 g., 0.1 mole) in benzene (100 ml.), followed by the addition of ethyl bromoacetate (11.09 ml., 0.1 mol.). The reaction mixture was refluxed (oil bath, 95°-100° C.) for 14 hours, after which triethylamine (1.4 ml., 0.01 mol.) was added followed by ethyl bromoacetate (1.1 ml., 0.01 mole). After refluxing for an additional 8 hours, triethylamine (2 ml., 0.015 mol.) and ethyl bromoacetate (1.4 ml., 0.013 mole) were added. The mixture was allowed to reflux for another 14 hours (total 36 hours). After cooling to room temperature, the reaction mixture was filtered and the solid triethylamine, hydrochloride salt was washed with ethyl acetate/hexane (1:1). The combined filtrate was diluted with ethyl acetate, washed with saturated sodium bicarbonate, water, brine, dried (sodium sulfate) and filtered. The filtrate was concentrated in vacuo to afford 19.38 g. of crude product as a yellow syrup which was used for the next reaction without purification.
Quantity
13.94 mL
Type
reactant
Reaction Step One
Quantity
13.216 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.09 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
1.4 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl bromoacetate 3 (6.97 mL, 62.8 mmol) was added to a stirred solution of tert-butylcarbazate 2 (24.9 g, 188.6 mmol) in water (25 mL) at room temperature. The mixture was stirred for 30 min. Water layer was then extracted with ethyl acetate (3×). Ethyl acetate extracts were pooled together and washed with brine. Ethyl acetate was evaporated under vacuum to get crude product which was purified by flash column chromatography using hexane:ethyl acetate (70:30) as an eluent (yield 70%). 1H NMR (500 MHz, CDCl3) 1.28 (3H, CH2—CH3, t), 1.45 (9H, C—CH3, s), 3.64 (2H, NH—CH2—CO, s), 4.20 (2H, CH2CH3, q); MS Anal. Mol. Wt. 218.25 (M+1).
Quantity
6.97 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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